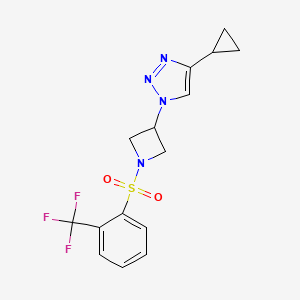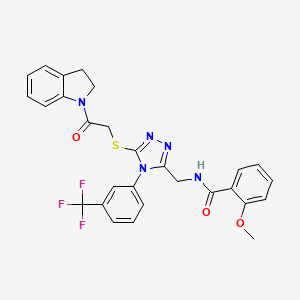
2-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its analgesic properties. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to be effective in treating pain.
科学的研究の応用
Corrosion Inhibitors
Research on derivatives of acetamides, such as 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, has demonstrated their potential as corrosion inhibitors. These compounds, synthesized through amidation and cycloaddition reactions, have shown promising inhibition efficiencies in both acidic and oil medium conditions, highlighting their application in protecting metals from corrosion in industrial settings (Yıldırım & Cetin, 2008).
Organic Synthesis
The reaction of olefins with α-cyanoacetamide in the presence of manganese(III) acetate produces various organic compounds, including 2-butenamides and 2-buten-4-olides. This research illustrates the versatility of acetamide derivatives in synthetic organic chemistry, enabling the formation of complex molecules (Sato, Nishino, & Kurosawa, 1987).
Ligand-Protein Interactions
Studies on bioactive benzothiazolinone acetamide analogs have provided insights into ligand-protein interactions, demonstrating their potential in drug development. These compounds have been evaluated for their photochemical and thermochemical properties, suggesting their applicability in dye-sensitized solar cells (DSSCs) and as non-linear optical (NLO) materials (Mary et al., 2020).
Crystal Structure Analysis
Research on the crystal structures of C,N-disubstituted acetamides has provided valuable information on molecular interactions and packing in solid states. This knowledge is crucial for the design of materials with desired physical and chemical properties (Narayana et al., 2016).
Pharmaceutical Applications
Some studies focus on the synthesis and evaluation of acetamide derivatives for their potential pharmaceutical applications. These compounds are explored for their therapeutic effects and as building blocks in drug discovery (Barlow et al., 1991).
特性
IUPAC Name |
2-(2-chlorophenyl)-N-(4-pyrrolidin-1-ylbut-2-ynyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c17-15-8-2-1-7-14(15)13-16(20)18-9-3-4-10-19-11-5-6-12-19/h1-2,7-8H,5-6,9-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHLEZYXUTVDBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2668141.png)

![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2668144.png)


![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2668147.png)
![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2668148.png)
![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-fluorophenyl)propanamide](/img/structure/B2668155.png)
![3-Methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2668158.png)


![methyl 2-(2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2668161.png)
![(E)-5-(4-(benzo[d][1,3]dioxol-5-ylmethoxy)benzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one](/img/structure/B2668162.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2668164.png)